Actinocin

Description

Structure

3D Structure

Properties

IUPAC Name |

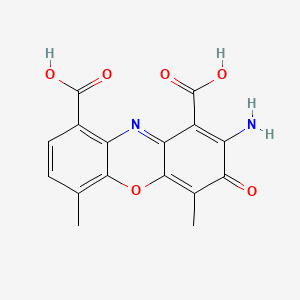

2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRMREPJUITWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200407 | |

| Record name | Actinocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-11-8 | |

| Record name | Actinocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGB65Q5QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Actinocin in Wilms' Tumor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinocin, the chromophore of Actinomycin D, is a cornerstone in the combination chemotherapy regimens for Wilms' tumor, the most prevalent pediatric kidney cancer.[1][2] Its potent cytotoxic effects have significantly contributed to the high cure rates observed in patients. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Actinocin's therapeutic action in Wilms' tumor, detailing its interaction with cellular machinery, the signaling pathways it modulates, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: DNA Intercalation and Transcription Inhibition

The primary mechanism of Actinocin's antitumor activity is its ability to intercalate into double-stranded DNA.[2][3] The planar phenoxazine ring of Actinocin inserts itself between adjacent guanine-cytosine (G-C) base pairs.[2] This physical obstruction sterically hinders the progression of RNA polymerase along the DNA template, potently inhibiting transcription.[2] While all RNA synthesis is affected, the synthesis of ribosomal RNA (rRNA) by RNA polymerase I is particularly sensitive.[2] The subsequent halt in protein synthesis leads to cell cycle arrest and the induction of apoptosis.[4][5]

Signaling Pathways Modulated by Actinocin in Wilms' Tumor

Actinocin's interaction with DNA triggers a cascade of cellular events, primarily centered around the induction of apoptosis and the disruption of protein homeostasis.

Induction of Apoptosis

Actinocin is a potent inducer of programmed cell death (apoptosis) in Wilms' tumor cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

p53-Dependent Apoptosis: In Wilms' tumor cells with wild-type p53, Actinocin treatment leads to the stabilization and activation of the p53 tumor suppressor protein.[6][7] At low concentrations, Actinocin can induce ribosomal stress, which in turn inhibits the activity of MDM2, a negative regulator of p53.[8] Activated p53 then transcriptionally upregulates pro-apoptotic genes, including those encoding for BH3-only proteins like PUMA and NOXA, which trigger the intrinsic apoptotic pathway.[9]

-

Intrinsic (Mitochondrial) Pathway: This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of cytochrome c. Actinocin treatment has been shown to downregulate the expression of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2 itself, while the levels of pro-apoptotic members like Bax and Bak can be indirectly promoted.[10][11] The released cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][12]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests that Actinocin can also activate the extrinsic apoptotic pathway.[13] This involves the upregulation of death receptors and their ligands, such as the TNF/TNFR family.[13] This leads to the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.[13]

Disruption of Protein Homeostasis and Proteasome Upregulation

A critical aspect of Actinocin's mechanism in anaplastic Wilms' tumor, a chemoresistant subtype, is the disruption of protein homeostasis.[1][14] By inhibiting rRNA biogenesis, Actinocin limits the cell's capacity for protein synthesis.[1] In response to this stress, anaplastic Wilms' tumor cells preferentially translate components of the proteasome.[1][15] This upregulation of proteasome activity is a survival mechanism to manage the accumulation of misfolded or unnecessary proteins.[1] This finding has opened new therapeutic avenues, with studies showing that combining Actinocin with a proteasome inhibitor, such as bortezomib, sensitizes these resistant tumor cells to apoptosis.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of Actinocin (Actinomycin D) on Wilms' tumor and related cancer cell lines.

Table 1: IC50 Values of Actinomycin D in Anaplastic Wilms' Tumor Cell Lines

| Cell Line | IC50 (nM) | Assay Duration | Reference |

| WiT49 | 1.3 | 72 hours | [2] |

| 17.94 | 2.2 | 72 hours | [2] |

Table 2: Apoptosis Induction by Actinomycin D

| Cell Line | Treatment | Apoptotic Cells (%) | Key Markers | Reference |

| 17.94 (Wilms' Tumor) | Actinocin D | Slight increase | Cleaved Caspase-7, Cleaved PARP | [1] |

| 17.94 (Wilms' Tumor) | Actinocin D + Bortezomib | Significant increase | Cleaved Caspase-7, Cleaved PARP | [1] |

Detailed Experimental Protocols

Ribosome Profiling

This technique provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.

Protocol:

-

Cell Culture and Treatment: Culture Wilms' tumor cell lines (e.g., WiT49, 17.94) to the desired confluency and treat with Actinocin or vehicle control for the specified time.

-

Cell Lysis: Harvest cells and lyse in a buffer containing cycloheximide to "freeze" ribosomes on the mRNA.

-

Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or size-exclusion chromatography.

-

RNA Extraction: Extract the RPFs from the ribosome complexes.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the RPFs.

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments to cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes and quantify the level of translation for each gene.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture Wilms' tumor cells and treat with Actinocin as required.

-

Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells.

-

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

Protocol:

-

Cell Lysis: Lyse Actinocin-treated and control Wilms' tumor cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Mcl-1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

Actinocin remains a vital therapeutic agent in the fight against Wilms' tumor. Its primary mechanism of action, the inhibition of transcription through DNA intercalation, triggers a complex cellular response culminating in apoptosis. Recent research has shed light on a novel aspect of its activity in chemoresistant anaplastic Wilms' tumor, revealing a disruption of protein homeostasis that can be therapeutically exploited. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of more effective and targeted therapies for this pediatric malignancy.

References

- 1. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinomycin D and bortezomib disrupt protein homeostasis in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 6. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. pnas.org [pnas.org]

- 14. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dactinomycin as a Transcription Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent and a cornerstone tool in molecular biology for studying transcription.[1] Its primary mechanism of action involves the inhibition of transcription by intercalating into DNA, thereby preventing the elongation of RNA chains by RNA polymerase.[2] This technical guide provides an in-depth overview of dactinomycin's core mechanism, its effects on cellular signaling pathways, and detailed protocols for its application in research settings. Quantitative data on its efficacy across various cell lines are presented for comparative analysis, and key experimental workflows are visualized to aid in experimental design.

Introduction

Dactinomycin is a polypeptide antibiotic isolated from Streptomyces parvulus.[3] It has been used in cancer therapy for decades, particularly in the treatment of Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1] In the laboratory, its potent and specific inhibition of transcription makes it an invaluable tool for studying mRNA stability, the regulation of gene expression, and the induction of apoptosis.[4][5] Understanding the precise molecular interactions and cellular consequences of dactinomycin treatment is crucial for both its clinical application and its use as a research reagent.

Core Mechanism of Action

Dactinomycin's primary mode of action is the inhibition of transcription, which it achieves through a multi-step process initiated by its binding to DNA.

DNA Intercalation

The planar phenoxazine ring of the dactinomycin molecule intercalates into the minor groove of the DNA double helix, preferentially at G-C rich sequences.[2] This insertion between base pairs causes a local unwinding and distortion of the DNA structure.[2]

Inhibition of RNA Polymerase

This distortion of the DNA template physically obstructs the progression of RNA polymerase along the DNA strand.[2] By blocking the movement of RNA polymerase, dactinomycin effectively prevents the elongation of the nascent RNA chain, leading to a global shutdown of transcription.[2]

References

- 1. Dactinomycin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 3. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

Actinocin's Impact on Cancer Cell DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinocin, also known as Actinomycin D, is a potent antitumor antibiotic that has been a cornerstone of various chemotherapy regimens for decades. Its primary mechanism of action involves the direct interaction with DNA in cancer cells, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth exploration of the multifaceted effects of Actinocin on cancer cell DNA, offering a comprehensive resource for researchers and drug development professionals. This document details the molecular mechanisms of Actinocin, its impact on critical signaling pathways, and standardized protocols for evaluating its efficacy.

Core Mechanism of Action: DNA Intercalation and Transcription Inhibition

Actinocin exerts its cytotoxic effects primarily through its ability to intercalate into the DNA double helix. The planar phenoxazone ring of the Actinocin molecule inserts itself between guanine-cytosine (G-C) base pairs, a process that physically obstructs the progression of RNA polymerase along the DNA template.[1] This steric hindrance effectively halts transcription, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The inhibition of rRNA synthesis is particularly sensitive to low concentrations of Actinocin.[2]

The consequence of transcription inhibition is a global shutdown of protein synthesis, which is catastrophic for rapidly proliferating cancer cells that have a high demand for new proteins to sustain their growth and division.[1] This disruption of essential cellular processes ultimately triggers programmed cell death, or apoptosis.

Induction of Apoptosis: A Multi-Pathway Approach

Actinocin is a potent inducer of apoptosis in a wide range of cancer cell lines.[3][4] Its ability to trigger this self-destruction mechanism is not reliant on a single pathway but rather a coordinated activation of multiple signaling cascades.

The Intrinsic (Mitochondrial) Pathway

A key mechanism of Actinocin-induced apoptosis is through the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm. A critical event in this process is the upregulation of the pro-apoptotic protein Bax.[3][5] Bax, a member of the Bcl-2 family, translocates to the mitochondria where it promotes the release of cytochrome c.

Released cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The Extrinsic (Death Receptor) Pathway

In addition to the intrinsic pathway, Actinocin has been shown to activate the extrinsic pathway of apoptosis.[2][6][7] This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface, such as the TNF receptor superfamily. This engagement leads to the recruitment of adaptor proteins and the activation of caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases or cleave Bid, a Bcl-2 family member, which then amplifies the apoptotic signal through the mitochondrial pathway.

Role of Key Signaling Pathways

Several signaling pathways are intricately involved in mediating the apoptotic effects of Actinocin.

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/Stress-Activated Protein Kinase (SAPK) pathway is a critical mediator of the cellular stress response. Studies have shown that Actinocin treatment leads to the activation of the JNK/SAPK pathway, which is correlated with the induction of apoptosis.[3]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell survival and proliferation. Some studies suggest that Actinocin can inhibit the PI3K/AKT pathway, thereby sensitizing cancer cells to apoptosis.[5] Conversely, other research indicates that AKT can mediate Actinocin-induced p53 expression, highlighting the complex and context-dependent role of this pathway.[8][9]

-

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage. At low concentrations, Actinocin can induce ribosomal stress, leading to the stabilization and activation of p53.[9] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, such as Bax, further contributing to cell death.

Quantitative Data on Actinocin's Efficacy

The cytotoxic and apoptotic effects of Actinocin have been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 0.0017 | [10] |

| A549 | Lung Cancer | 0.000201 | [10] |

| PC3 | Prostate Cancer | 0.000276 | [10] |

| Various Gynecologic Cancers | Ovarian and Placental Cancer | 0.78 ± 0.222 | [11] |

| Small Cell Lung Cancer (SCLC) lines | Small Cell Lung Cancer | Clinically relevant concentrations of 0.4 to 4 ng/mL showed single-agent activity | [12][13] |

| Glioblastoma (recurrent) | Glioblastoma | IC50 values were generated from dose-response curves | [14] |

| Neuroblastoma lines | Neuroblastoma | IC50 calculated at 48h of treatment | [15] |

| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 nM (for Actinomycin V, an analogue) | [16] |

| HT-29 | Colorectal Cancer | 6.38 ± 0.46 nM (for Actinomycin V, an analogue) | [16] |

| SW620 | Colorectal Cancer | 6.43 ± 0.16 nM (for Actinomycin V, an analogue) | [16] |

| SW480 | Colorectal Cancer | 8.65 ± 0.31 nM (for Actinomycin V, an analogue) | [16] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Actinocin on cancer cell DNA.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of Actinocin and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

DNA Fragmentation Analysis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol (for flow cytometry):

-

Cell Preparation: Prepare a single-cell suspension of approximately 10^6 cells.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[17]

-

Permeabilization: Permeabilize the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Labeling Reaction: Wash the cells and resuspend them in a labeling solution containing TdT enzyme and BrdUTP. Incubate for 40 minutes at 37°C.[17]

-

Staining: Wash the cells and resuspend them in a solution containing a FITC-conjugated anti-BrdU antibody. Incubate for 1 hour at room temperature.[18]

-

DNA Staining (Optional): Add a solution containing propidium iodide (PI) and RNase to stain the total DNA for cell cycle analysis.[18]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

DNA Laddering Assay

The DNA laddering assay is a qualitative method to visualize the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.

Principle: During apoptosis, endonucleases cleave the genomic DNA between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a "ladder-like" pattern.

Protocol:

-

Cell Lysis: Lyse the treated and control cells (at least 5 x 10^5 cells) in a lysis buffer (e.g., TES lysis buffer).[19]

-

RNase Treatment: Treat the lysate with RNase A to remove RNA, which can interfere with the visualization of DNA. Incubate for 30-120 minutes at 37°C.[19]

-

Proteinase K Treatment: Digest proteins by adding Proteinase K to the lysate. Incubate at 50°C for at least 90 minutes or overnight.[19]

-

DNA Precipitation: Precipitate the DNA using ethanol or isopropanol.

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and load it onto a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic ladder pattern will be observed in apoptotic cells, while a smear or no fragmentation will be seen in necrotic or healthy cells, respectively.[19]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the complex interactions and processes involved in Actinocin's mechanism of action, the following diagrams have been generated using the DOT language.

Conclusion

Actinocin remains a vital tool in the arsenal against cancer. Its well-characterized mechanism of action, centered on the disruption of DNA transcription, leads to the robust induction of apoptosis in cancer cells through a network of interconnected signaling pathways. This technical guide has provided a comprehensive overview of these effects, from the molecular level to practical experimental protocols. A thorough understanding of Actinocin's impact on cancer cell DNA is paramount for optimizing its clinical use, developing novel combination therapies, and overcoming mechanisms of drug resistance. The presented data and methodologies offer a solid foundation for further research into this potent and enduring anticancer agent.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. pnas.org [pnas.org]

- 3. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AKT mediates actinomycin D-induced p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actinomycin D Decreases Mcl-1 Expression and Acts Synergistically with ABT-737 against Small Cell Lung Cancer Cell Lines | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

The Pharmacokinetics and Pharmacodynamics of Actinocin (Dactinomycin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinocin, the brand name for the potent antineoplastic agent Dactinomycin (also known as Actinomycin D), has been a cornerstone in the treatment of various malignancies for decades.[1][2] Derived from the bacterium Streptomyces parvullus, its cytotoxic effects are primarily attributed to its ability to interfere with DNA-dependent RNA synthesis.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Actinocin, summarizing key data, outlining experimental protocols, and visualizing its complex signaling pathways to support ongoing research and drug development efforts.

Pharmacokinetics

The disposition of Actinocin in the body is characterized by rapid distribution and a complex elimination profile. It is administered intravenously due to poor oral absorption.[1][3] The pharmacokinetic parameters of Actinocin, primarily studied in pediatric populations, exhibit significant inter-individual variability.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Dactinomycin. Data in adults are limited; therefore, some parameters are extrapolated or reflect general characteristics.

Table 1: Pharmacokinetic Parameters of Dactinomycin in Pediatric Patients

| Parameter | Median Value | Coefficient of Variation (%) | Reference |

| Clearance (CL) | 5.3 L/h | 53-81 | [4] |

| 4.6 L/h/m² | 90 | ||

| Volume of Distribution (Central Compartment, V1) | 1.9 L | 53-81 | [4] |

| Area Under the Curve (AUC) | 332 ng/mL·h | 110 | |

| Half-life (t½) | 25 h | 60 |

Table 2: General Pharmacokinetic Properties of Dactinomycin

| Parameter | Value | Reference |

| Administration | Intravenous | [1] |

| Bioavailability (Oral) | Poor | [3] |

| Distribution | Widely distributed; does not effectively cross the blood-brain barrier | [1] |

| Plasma Protein Binding | Not highly protein bound (approximately 5% in humans) | [6] |

| Metabolism | Limited | [1] |

| Excretion | Primarily via bile and feces; a smaller fraction in urine | [1] |

| Elimination Half-life | Biphasic: Initial ~36 minutes, Terminal ~36 hours | [1] |

Pharmacodynamics

The anticancer activity of Actinocin stems from its profound effects on fundamental cellular processes, primarily transcription and the induction of apoptosis.

Mechanism of Action

Actinocin exerts its cytotoxic effects through a multi-faceted mechanism:

-

DNA Intercalation : Dactinomycin intercalates into the minor groove of the DNA double helix, primarily at guanine-cytosine (G-C) rich sequences.[7][8] This physical distortion of the DNA structure is a critical first step in its mechanism of action.

-

Inhibition of RNA Polymerase : The Actinocin-DNA complex obstructs the progression of RNA polymerase, thereby inhibiting the transcription of DNA into RNA.[7][9] This leads to a global shutdown of protein synthesis, which is particularly detrimental to rapidly dividing cancer cells.[7]

-

Topoisomerase Inhibition : Actinocin can stabilize the cleavable complexes of both topoisomerase I and II with DNA.[8][10][11] This prevents the re-ligation of DNA strands, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways.

-

Generation of Free Radicals : The drug can also generate reactive oxygen species, which cause oxidative damage to DNA, proteins, and lipids, further contributing to its cytotoxicity.[7]

Signaling Pathways

Actinocin's potent cytotoxic activity is mediated through the modulation of several key signaling pathways, ultimately leading to programmed cell death (apoptosis).

1. Intrinsic and Extrinsic Apoptosis Pathways:

Actinocin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] It can upregulate the expression of Fas and FasL, leading to the activation of the extrinsic pathway.[12] Concurrently, it modulates the levels of Bcl-2 family proteins, such as increasing Bax and Bak while decreasing Bcl-2, which triggers the mitochondrial pathway.[12] Both pathways converge on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.[12]

2. PI3K/AKT and MEK/ERK Survival Pathways:

Interestingly, Actinocin treatment can also lead to the activation of pro-survival pathways, such as the PI3K/Akt and MEK/ERK pathways, as a cellular stress response.[14] The simultaneous inhibition of these survival pathways has been shown to enhance Actinocin-induced apoptosis in cancer cells, suggesting a potential combination therapy strategy.[14]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of Actinocin's pharmacokinetic and pharmacodynamic properties.

Quantification of Dactinomycin in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Dactinomycin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15]

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol, often containing an internal standard (e.g., 7-amino-actinomycin D).[5]

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[15]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography: Separate Dactinomycin from other plasma components on a C18 column using a suitable mobile phase gradient.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for Dactinomycin and the internal standard for quantification.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known Dactinomycin concentrations.

-

Determine the concentration of Dactinomycin in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

mRNA Stability Assay via Transcription Inhibition

This assay measures the decay rate of specific mRNAs following the inhibition of transcription by Actinocin, providing insights into its pharmacodynamic effects on gene expression.[9][16]

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 8. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilization of type I topoisomerase-DNA covalent complexes by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the In Vivo Molecular Targets of Dactinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactinomycin, also known as Actinomycin D, is a potent polypeptide antibiotic derived from Streptomyces species. For decades, it has been a cornerstone in the treatment of various malignancies, particularly pediatric cancers such as Wilms' tumor and rhabdomyosarcoma. Its therapeutic efficacy stems from its ability to disrupt fundamental cellular processes, leading to cell cycle arrest and apoptosis. This in-depth technical guide elucidates the primary and secondary in vivo molecular targets of Dactinomycin, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and mechanisms.

Primary Molecular Target: DNA Intercalation and Transcription Inhibition

The principal mechanism of Dactinomycin's cytotoxic action is its high-affinity binding to double-stranded DNA. This interaction directly interferes with DNA-dependent RNA polymerase activity, thereby inhibiting transcription.

Mechanism of DNA Intercalation

Dactinomycin intercalates its phenoxazone ring into the minor groove of the DNA double helix, preferentially at 5'-GC-3' sequences. The two cyclic pentapeptide side chains of the drug extend into the minor groove, stabilizing the DNA-drug complex. This intercalation event induces a significant conformational change in the DNA structure, including unwinding and bending of the helical axis. This structural distortion physically obstructs the progression of RNA polymerase along the DNA template, effectively halting RNA synthesis.[1]

Quantitative Analysis of Dactinomycin-DNA Binding

The affinity of Dactinomycin for DNA is sequence-dependent. Quantitative footprinting analysis has been employed to determine site-specific binding constants.

| DNA Sequence (5' -> 3') | Binding Constant (K) (M⁻¹) | Reference |

| TGCT | 6.4 x 10⁶ | [2] |

| GGC (weak site) | ~6.4 x 10⁵ | [2] |

| Average (initial binding) | 4 x 10³ | [3] |

Table 1: Site-specific binding constants of Dactinomycin to DNA.

Experimental Protocol: DNase I Footprinting for Dactinomycin-DNA Interaction

This protocol outlines the general steps for performing a DNase I footprinting assay to identify Dactinomycin binding sites on a specific DNA fragment.

1. DNA Fragment Preparation:

-

A specific DNA fragment of interest (e.g., a promoter region) is radiolabeled at one end.

2. Dactinomycin Binding:

-

The labeled DNA fragment is incubated with varying concentrations of Dactinomycin to allow for binding equilibrium to be reached.

3. DNase I Digestion:

-

A low concentration of DNase I is added to the reaction to randomly cleave the DNA backbone. Regions where Dactinomycin is bound are protected from cleavage.

4. Gel Electrophoresis and Autoradiography:

-

The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

The gel is exposed to X-ray film to visualize the radiolabeled fragments.

5. Data Analysis:

-

The resulting autoradiogram will show a "footprint," a region with a significant reduction in cleavage products, corresponding to the Dactinomycin binding site. The intensity of the bands can be quantified to determine binding affinities.[4]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress | EMBO Molecular Medicine [link.springer.com]

- 3. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

Actinocin-Induced Apoptosis Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinocin and its derivatives, such as Actinomycin D and Actinomycin V, are potent antitumor agents known to induce apoptosis in various cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which Actinocin triggers programmed cell death. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and leverage these pathways for therapeutic benefit. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks involved in Actinocin-induced apoptosis.

Core Mechanisms of Actinocin-Induced Apoptosis

Actinocin primarily induces apoptosis by intercalating into DNA, which inhibits transcription by RNA polymerase.[1][3] This transcriptional arrest leads to a reduction in the levels of short-lived anti-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.[3] The apoptotic response to Actinocin is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a cell-type and context-dependent manner.[3][4]

Signaling Pathways

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism of Actinocin-induced apoptosis.[3][5] Transcriptional inhibition by Actinocin leads to the downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic members (e.g., Bax, PUMA).[5][6][7]

Key Events:

-

Bcl-2 Family Regulation: Actinocin treatment alters the ratio of pro- to anti-apoptotic Bcl-2 family proteins.[5] An increased Bax/Bcl-2 ratio is a critical step.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in Bcl-2 family protein balance leads to the formation of pores in the mitochondrial outer membrane, causing a loss of mitochondrial membrane potential (ΔΨm).[5][8]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[9] Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[5][9]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

Extrinsic (Death Receptor) Apoptosis Pathway

In some cellular contexts, Actinocin can enhance apoptosis initiated by the extrinsic pathway.[4] This pathway is triggered by the activation of death receptors on the cell surface, such as Fas and TNF receptors.[10]

Key Events:

-

Sensitization to Death Ligands: Actinocin can sensitize cancer cells to death receptor-mediated apoptosis.[10]

-

Caspase-8 Activation: The extrinsic pathway converges on the activation of caspase-8.[4]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to form tBid, which then translocates to the mitochondria and activates the intrinsic pathway, amplifying the apoptotic signal.[4]

p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a crucial role in Actinocin-induced apoptosis, particularly in cells with wild-type p53.[11][12] Actinocin treatment can lead to the stabilization and activation of p53.[3]

Key Events:

-

p53 Activation: Actinocin induces the expression and phosphorylation of p53.[12]

-

Upregulation of Pro-apoptotic Genes: Activated p53 transcriptionally upregulates pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis) and Bax.[3][11]

-

Induction of Apoptosis: The p53-mediated increase in pro-apoptotic proteins further promotes the intrinsic apoptosis pathway.[11]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer.[5] Actinocin V has been shown to induce apoptosis by inhibiting this pathway.[5]

Key Events:

-

Inhibition of PI3K/AKT: Actinocin V significantly inhibits the PI3K/AKT signaling pathway.[5]

-

Downregulation of p-AKT: This leads to a decrease in the levels of phosphorylated (active) AKT.[5]

-

Disinhibition of Pro-apoptotic Proteins: As AKT can phosphorylate and inhibit pro-apoptotic proteins like Bax, Bim, and Bad, its inhibition by Actinocin V relieves this suppression, promoting apoptosis.[5]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) can also contribute to Actinocin-induced apoptosis.[13][14] Increased ROS levels can lead to oxidative stress and damage to cellular components, including mitochondria, further promoting the apoptotic process.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Actinocin derivatives on cancer cell lines.

Table 1: IC50 Values of Actinomycin V in Colorectal Cancer (CRC) Cell Lines (48h treatment) [5]

| Cell Line | IC50 (nM) |

| HCT-116 | 2.85 ± 0.10 |

| HT-29 | 6.38 ± 0.46 |

| SW620 | 6.43 ± 0.16 |

| SW480 | 8.65 ± 0.31 |

Table 2: Apoptosis Induction by Actinomycin V in HCT-116 Cells (24h treatment) [5]

| Concentration (nM) | Percentage of Apoptotic Cells (%) |

| 0 | 4.43 |

| 1.5 | 15.79 |

| 3.0 | 32.74 |

| 6.0 | 61.53 |

Table 3: Apoptosis Induction by Actinomycin D in MG63 Human Osteosarcoma Cells (5 µM treatment) [1]

| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |

| 2 | 23.2 |

| 24 | 55.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Actinocin-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of Actinocin derivatives.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Actinocin (or derivative) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Actinocin for the desired time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is based on standard methods for quantifying apoptosis by flow cytometry.[5][15]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells in the medium) after Actinocin treatment.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of key proteins in the apoptotic pathways.[5]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-AKT, total AKT, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to assess mitochondrial health.[5]

Materials:

-

Treated and control cells

-

JC-1 or TMRE staining solution

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest cells after Actinocin treatment.

-

Wash the cells with PBS.

-

Resuspend the cells in medium containing the fluorescent dye (e.g., JC-1 at 5 µg/mL).

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells to remove the excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.

Conclusion

Actinocin and its analogs induce apoptosis through a complex interplay of signaling pathways, primarily involving the intrinsic mitochondrial pathway, which is often modulated by p53 and the PI3K/AKT signaling cascade. The ability of Actinocin to inhibit transcription is a key initiating event that leads to the downstream activation of these apoptotic cascades. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating and harnessing the therapeutic potential of Actinocin in cancer treatment.

References

- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular mechanism(s) of actinomycin-D induced sensitization of pancreatic cancer cells to CD95 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Role of Actinomycin D in Gestational Trophoblastic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestational Trophoblastic Disease (GTD) represents a spectrum of proliferative disorders originating from placental trophoblasts. While often highly chemosensitive, the development of resistance to first-line therapies necessitates a deeper understanding of the molecular mechanisms of action of alternative chemotherapeutic agents. Actinomycin D (dactinomycin), a potent antitumor antibiotic, has proven to be a cornerstone in the management of GTD, particularly in cases of methotrexate resistance. This technical guide provides a comprehensive overview of the role of Actinomycin D in GTD, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from both clinical and preclinical studies are presented to offer a complete picture of its efficacy and cytotoxic profile.

Introduction to Gestational Trophoblastic Disease and Actinomycin D

Gestational Trophoblastic Disease (GTD) encompasses a range of conditions, from the benign hydatidiform mole to malignant neoplasms such as choriocarcinoma. These diseases are characterized by abnormal proliferation of trophoblastic tissue. Fortunately, most cases of malignant GTD are highly responsive to chemotherapy.

Actinomycin D is an antibiotic isolated from Streptomyces parvulus that has been a vital component of GTD treatment regimens for decades.[1] It is frequently employed as a single-agent therapy for low-risk GTD and in combination regimens for high-risk or recurrent disease.[2] Its primary mechanism of action involves the inhibition of transcription, which disproportionately affects rapidly proliferating cancer cells.

Molecular Mechanism of Action of Actinomycin D

Actinomycin D exerts its cytotoxic effects primarily through its interaction with DNA. The planar phenoxazone ring of the Actinomycin D molecule intercalates into the minor groove of the DNA double helix, specifically at GpC (guanine-cytosine) sequences. This binding has two major consequences:

-

Inhibition of Transcription: The presence of Actinomycin D in the DNA structure physically obstructs the progression of RNA polymerase, thereby inhibiting the elongation of the RNA chain.[3] This leads to a global downregulation of gene expression, which is particularly detrimental to cancer cells that rely on high rates of transcription to sustain their rapid growth and proliferation.

-

Induction of DNA Damage: Actinomycin D can also interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3] This interference can lead to the accumulation of DNA strand breaks, triggering a DNA damage response and subsequent cell death.

Signaling Pathways Activated by Actinomycin D

The inhibition of transcription and induction of DNA damage by Actinomycin D trigger a cascade of intracellular signaling events that culminate in apoptosis (programmed cell death). The key pathways involved are the extrinsic and intrinsic apoptotic pathways, as well as the p53-mediated stress response.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Actinomycin D has been shown to sensitize cancer cells to this pathway by upregulating the expression of death receptors and their ligands.

Caption: Extrinsic apoptotic pathway induced by Actinomycin D.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage. Actinomycin D-induced DNA damage leads to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn permeabilize the mitochondrial outer membrane.

Caption: Intrinsic apoptotic pathway initiated by Actinomycin D.

p53-Mediated Response

The tumor suppressor protein p53 plays a critical role in the cellular response to Actinomycin D. DNA damage and other cellular stresses induced by the drug lead to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.

Caption: p53-mediated response to Actinomycin D.

Quantitative Data on Actinomycin D Efficacy

The efficacy of Actinomycin D in treating GTD has been demonstrated in numerous clinical studies. Furthermore, in vitro studies have quantified its cytotoxic effects on various cancer cell lines.

Table 1: Clinical Efficacy of Actinomycin D in Gestational Trophoblastic Disease

| Study Population | Treatment Regimen | Complete Remission Rate | Citation(s) |

| Nonmetastatic GTD | Actinomycin D alone | 94% | [1] |

| Metastatic GTD | Actinomycin D alone | 67% | [1] |

| Methotrexate-failed low-risk GTN | 5-day Actinomycin D | 75% | [2][4] |

| Methotrexate-resistant low-risk postmolar GTN | 5-day or pulsed Actinomycin D | 72% | [5] |

Table 2: In Vitro Cytotoxicity of Actinomycin D in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Citation(s) |

| Placental Cancer Cell Lines | Placental Cancer | 0.78 ± 0.222 µM | [6] |

| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 nM | [7] |

| HT-29 | Colorectal Cancer | 6.38 ± 0.46 nM | [7] |

| PANC-1 | Pancreatic Cancer | Induces apoptosis at 1-100 ng/mL | [8] |

Experimental Protocols for Studying Actinomycin D Effects

A variety of experimental techniques are employed to investigate the molecular effects of Actinomycin D on cancer cells. Below are outlines of key experimental workflows.

Cell Viability and Apoptosis Assays

Caption: Experimental workflow for assessing Actinomycin D effects.

Detailed Methodologies:

-

Cell Culture: Gestational trophoblastic carcinoma cell lines (e.g., JEG-3, JAR) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of Actinomycin D concentrations for various time points.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with Actinomycin D for the desired duration.

-

Add MTT reagent to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine and the uptake of PI by non-viable cells.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

-

Caspase-Glo Assay: This luminescent assay measures the activity of caspases (e.g., caspase-3/7, -8, -9), which are key executioners of apoptosis.

-

-

Western Blot Analysis:

-

Lyse treated and untreated cells to extract total protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate to visualize and quantify protein expression levels.

-

Conclusion and Future Directions

Actinomycin D remains a critical therapeutic agent in the management of gestational trophoblastic disease. Its well-characterized mechanism of action, involving transcription inhibition and the induction of apoptosis through multiple signaling pathways, provides a strong rationale for its clinical use. For drug development professionals, understanding these pathways is crucial for identifying potential synergistic drug combinations and for designing novel therapies that can overcome resistance.

Future research should focus on elucidating the specific molecular determinants of Actinomycin D sensitivity and resistance in GTD cells. The application of high-throughput screening and genomic profiling techniques could uncover novel biomarkers to predict patient response and guide personalized treatment strategies. Furthermore, the development of targeted delivery systems for Actinomycin D could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic toxicity.

References

- 1. Actinomycin D as the primary agent for gestational trophoblastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sgo.org [sgo.org]

- 3. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Effectiveness and toxicity of second-line actinomycin D in patients with methotrexate-resistant postmolar low-risk gestational trophoblastic neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Cellular Transport of Dactinomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and efflux mechanisms governing the intracellular concentration of the anticancer agent Dactinomycin (also known as Actinomycin D). Understanding these transport processes is critical for optimizing its therapeutic efficacy and overcoming multidrug resistance.

Core Mechanisms of Dactinomycin Cellular Transport

The net intracellular accumulation of Dactinomycin is a balance between its influx into the cell and its efflux back into the extracellular space. These processes are mediated by both passive diffusion and active transport systems involving membrane-bound proteins.

Cellular Uptake

Dactinomycin uptake is a multi-faceted process involving passive diffusion and facilitated transport by Solute Carrier (SLC) transporters.

-

Passive Diffusion : As a lipophilic molecule, Dactinomycin can passively diffuse across the cell membrane. However, this process is relatively slow and can be a rate-limiting step for its entry into cells.

-

SLC-Mediated Uptake : Studies have identified members of the Solute Carrier (SLC) superfamily of transporters as key players in the active uptake of Dactinomycin. Specifically, Organic Anion Transporter 4 (OAT4) and Peptide Transporter 2 (PEPT2) have been shown to mediate the transport of Dactinomycin into cells[1]. In vitro studies using HEK293 cells transfected with these transporters demonstrated a significant increase in intracellular Dactinomycin accumulation compared to control cells[1].

Cellular Efflux

The primary mechanism for Dactinomycin efflux and a major contributor to clinical drug resistance is its active removal from the cell by ATP-binding cassette (ABC) transporters.

-

ABCB1/P-glycoprotein (P-gp) : Dactinomycin is a well-established substrate for the ABCB1 transporter, also known as P-glycoprotein (P-gp). Overexpression of ABCB1 in cancer cells leads to increased efflux of Dactinomycin, thereby reducing its intracellular concentration and cytotoxic effect. This is a common mechanism of multidrug resistance (MDR) in cancer.

Quantitative Data on Dactinomycin Transport

The kinetics of Dactinomycin transport have been characterized for the efflux pump ABCB1. While the involvement of OAT4 and PEPT2 in uptake is confirmed, specific kinetic parameters for Dactinomycin are not yet fully elucidated.

| Transporter | Direction | Substrate | Cell Line | Km | Vmax / Jmax | Fold Increase in Accumulation |

| ABCB1 (P-gp) | Efflux | Dactinomycin | MDCKII | 20 µM[2] | 1142 µM/min/10^6 cells[2] | - |

| OAT4 | Uptake | Dactinomycin | HEK293 | Not Reported | Not Reported | 1.4 - 1.5 fold[1] |

| PEPT2 | Uptake | Dactinomycin | HEK293 | Not Reported | Not Reported | 1.5 - 1.7 fold[1] |

Signaling Pathway Regulating Dactinomycin Efflux

The expression and activity of the primary Dactinomycin efflux pump, ABCB1, are regulated by intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of ABCB1 expression and has been implicated in Dactinomycin resistance.

Activation of the PI3K/Akt pathway can lead to the upregulation of ABCB1 transcription and protein expression, resulting in enhanced Dactinomycin efflux and decreased drug sensitivity[3]. This pathway represents a potential therapeutic target for overcoming Dactinomycin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and efflux of Dactinomycin.

Cell Culture and Transfection for Transporter Studies

Objective: To generate cell lines overexpressing specific uptake (OAT4, PEPT2) or efflux (ABCB1) transporters for functional assays.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

-

Expression vectors containing the cDNA for the transporter of interest (e.g., OAT4, PEPT2, or ABCB1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Selection antibiotic (e.g., G418)

-

Phosphate-buffered saline (PBS)

-

6-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection[4][5].

-

Transfection Complex Preparation:

-

In one tube, dilute the expression vector DNA in a serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute the transfection reagent in the same serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation[6][7].

-

-

Transfection: Add the transfection complexes dropwise to the cells in the 6-well plates[4]. Gently rock the plates to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours[8].

-

Selection (for stable cell lines): After 48 hours, replace the medium with a fresh complete growth medium containing the appropriate selection antibiotic. Continue to culture the cells, replacing the selection medium every 3-4 days, until stable, resistant colonies form.

-

Verification: Expand the stable colonies and verify the overexpression of the transporter protein by Western blotting or qPCR.

Dactinomycin Uptake Assay

Objective: To quantify the uptake of Dactinomycin in cells, particularly those overexpressing uptake transporters.

Materials:

-

Transfected cells (e.g., HEK293-OAT4, HEK293-PEPT2) and control cells (e.g., mock-transfected HEK293)

-

[³H]-Dactinomycin or unlabeled Dactinomycin

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Stop solution (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail (for radiolabeled Dactinomycin) or LC-MS/MS system (for unlabeled Dactinomycin)

-

24-well plates

Protocol:

-

Cell Seeding: Seed the transfected and control cells into 24-well plates and allow them to reach confluency.

-

Pre-incubation: Wash the cells twice with pre-warmed uptake buffer.

-

Initiate Uptake: Add the uptake buffer containing a known concentration of [³H]-Dactinomycin or unlabeled Dactinomycin to each well.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 20 minutes).

-

Terminate Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular Dactinomycin.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification:

-

Radiolabeled Dactinomycin: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Unlabeled Dactinomycin: Collect the cell lysate for quantification of intracellular Dactinomycin concentration using a validated LC-MS/MS method[1].

-

-

Data Analysis: Normalize the intracellular Dactinomycin concentration to the total protein content in each well. Compare the uptake in transporter-overexpressing cells to that in control cells.

Dactinomycin Efflux Assay (Calcein-AM Efflux Assay)

Objective: To measure the efflux of a fluorescent substrate in the presence and absence of Dactinomycin to assess its interaction with efflux pumps like ABCB1.

Materials:

-

Cells overexpressing ABCB1 (e.g., MDCKII-ABCB1) and parental control cells (MDCKII-WT)

-

Calcein-AM (a fluorescent substrate of ABCB1)

-

Dactinomycin

-

Efflux buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

Fluorescence plate reader or flow cytometer

-

96-well black, clear-bottom plates

Protocol:

-

Cell Seeding: Seed the ABCB1-overexpressing and control cells into 96-well black, clear-bottom plates and grow to confluency.

-

Inhibitor Pre-incubation: Wash the cells with efflux buffer and then pre-incubate them with varying concentrations of Dactinomycin (or a known ABCB1 inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake and conversion to fluorescent calcein[9][10][11][12][13].

-

Efflux Measurement: Measure the intracellular fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence plate reader or flow cytometer[11][12][13].

-

Data Analysis: An increase in intracellular calcein fluorescence in the presence of Dactinomycin indicates inhibition of ABCB1-mediated efflux. Calculate the IC50 value for Dactinomycin's inhibition of Calcein-AM efflux.

Intracellular Dactinomycin Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of Dactinomycin within cells.

Materials:

-

Cell pellets from uptake or efflux experiments

-

Internal standard (e.g., 7-aminoactinomycin D)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Resuspend the cell pellet in a known volume of lysis buffer.

-

Add the internal standard to the cell lysate.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant[14].

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an appropriate HPLC column (e.g., C18) for separation[15].

-

Perform mass spectrometric detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for Dactinomycin and the internal standard[16].

-

-

Quantification: Generate a standard curve using known concentrations of Dactinomycin and the internal standard. Calculate the intracellular Dactinomycin concentration in the samples based on the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying Dactinomycin transport and the logical relationship of the key components.

References

- 1. The role of solute carrier (SLC) transporters in actinomycin D pharmacokinetics in paediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a physiologically based pharmacokinetic model of actinomycin D in children with cancer - PMC [pmc.ncbi.nlm.nih.gov]